molecular formula C15H16N4O4S2 B2709260 N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-39-4

N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2709260
CAS No.: 868974-39-4
M. Wt: 380.44
InChI Key: WRBVJVDGWVJIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiadiazole ring, and a propanamide moiety

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-2-12(20)17-14-18-19-15(25-14)24-8-13(21)16-9-3-4-10-11(7-9)23-6-5-22-10/h3-4,7H,2,5-6,8H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBVJVDGWVJIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives with similar structures showed percent growth inhibition (PGI) against various cancer cell lines such as SNB-19 and OVCAR-8 with PGIs exceeding 85% .

Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes:

  • α-glucosidase and Acetylcholinesterase : Research has indicated that related sulfonamides exhibit inhibitory effects on these enzymes, making them potential candidates for treating diabetes and Alzheimer's disease .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This action could position it as a candidate for anti-inflammatory therapies .

Case Study 1: Anticancer Screening

In a comprehensive study involving the evaluation of various thiadiazole derivatives, compounds structurally related to this compound were tested against multiple cancer cell lines using the Sulforhodamine B assay. Results indicated significant cytotoxicity against breast cancer cells (MCF7), highlighting their potential in oncology .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanisms of similar compounds revealed that they effectively bind to active sites of α-glucosidase and acetylcholinesterase through molecular docking simulations. These findings support their development as therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S with a molecular weight of 373.47 g/mol. The structure features a thiadiazole ring and a benzodioxin moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC19H17N3O4SC_{19}H_{17}N_{3}O_{4}S
Molecular Weight373.47 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds related to thiadiazole have shown significant activity against various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited median effective concentration (EC50) values as low as 15 μg/ml against Xanthomonas oryzae and Xanthomonas axonopodis . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. For example, compounds with structural similarities to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)] have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). In particular, one study reported that modifications on the thiadiazole ring led to increased potency against Caco-2 cells . This suggests that N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)] may also be effective in targeting specific cancer types.

Enzyme Inhibition

Thiadiazole derivatives have been investigated for their enzyme inhibitory activities. For instance, compounds containing the thiadiazole moiety have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are critical in metabolic pathways and neurodegenerative diseases. The ability of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)] to inhibit these enzymes could provide therapeutic avenues for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study on novel thiazole derivatives showed promising results against resistant strains of bacteria. The EC50 values indicated superior efficacy compared to traditional antibiotics .
  • Cytotoxicity in Cancer Cells : Research demonstrated that specific modifications on the benzodioxin structure enhanced anticancer activity against Caco-2 cells by up to 39.8% compared to untreated controls .

Q & A

Q. Advanced Methodology :

  • Analog synthesis : Replace the benzodioxin group with other aryl systems (e.g., phenyl, naphthyl) or modify the thiadiazole sulfanyl linker.
  • Bioactivity profiling : Test analogs in standardized assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity).
  • Computational docking : Use software like AutoDock to predict interactions with targets (e.g., DNA topoisomerase II for antitumor activity) .

How can the mechanism of action against microbial targets be systematically investigated?

Q. Advanced Experimental Design :

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric methods.
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes.
  • Gene expression profiling : Perform RNA-seq on treated bacterial cultures to identify downregulated virulence genes .

What strategies optimize the solubility of this compound for in vitro pharmacological testing?

Q. Methodological Answer :

  • Co-solvent systems : Use DMF or DMSO (≤10% v/v) in aqueous buffers, as demonstrated in synthesis intermediates .
  • Salt formation : React the propanamide group with hydrochloric acid to improve hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

How can researchers validate the antitumor activity of this compound in preclinical models?

Q. Advanced Methodology :

  • In vitro : Screen against NCI-60 cancer cell lines and calculate IC50 values.
  • In vivo : Use xenograft models (e.g., murine breast cancer 4T1) with daily oral/intraperitoneal dosing (10–50 mg/kg). Monitor tumor volume and perform histopathology to assess necrosis/apoptosis.
  • Comparative studies : Benchmark against cisplatin or doxorubicin to evaluate potency .

What analytical techniques are recommended for detecting degradation products during stability studies?

Q. Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/alkaline).
  • HPLC-DAD/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify degradation peaks.
  • Kinetic analysis : Calculate degradation rate constants under varied pH and temperature .

How do reaction conditions (e.g., solvent, temperature) influence the yield of the thiadiazole core during synthesis?

Q. Methodological Answer :

  • Solvent effects : Acetonitrile achieves higher yields (~75%) compared to THF or ethanol due to better reagent solubility.
  • Temperature control : Reflux (82°C) minimizes side products like disulfide byproducts.
  • Catalyst optimization : Triethylamine (10 mol%) enhances cyclization efficiency by scavenging HI generated during iodine-mediated reactions .

What computational tools can predict the pharmacokinetic properties of this compound?

Q. Advanced Methodology :

  • ADME prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.
  • Toxicity profiling : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks.
  • Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.